Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-
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Overview
Description
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is a compound that features a cyclohexanol moiety attached to a 3-methylisoxazole ring via a methylene bridge. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The presence of the isoxazole ring in this compound suggests it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexanol moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves optimizing reaction conditions to maximize yield and minimize waste. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol is likely related to its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-isoxazolemethanol: This compound shares the isoxazole ring and methylene bridge but lacks the cyclohexanol moiety.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different functional groups.
Uniqueness
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is unique due to the combination of the cyclohexanol moiety with the isoxazole ring. This structural feature may impart distinct chemical and biological properties compared to other isoxazole derivatives.
Properties
CAS No. |
61449-04-5 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9-7-10(14-12-9)8-11(13)5-3-2-4-6-11/h7,13H,2-6,8H2,1H3 |
InChI Key |
QZCNSEJRCUHNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC2(CCCCC2)O |
Origin of Product |
United States |
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